1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene
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Overview
Description
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of two bromomethyl groups attached to a benzene ring, along with a hexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dimethyl-2-(hexyloxy)-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,3-dimethyl-2-(hexyloxy)-5-methylbenzene.
Scientific Research Applications
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the preparation of functionalized materials with specific properties, such as liquid crystals or conductive polymers.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the benzene ring. The hexyloxy group provides additional steric and electronic effects that influence the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the hexyloxy and methyl groups, making it less sterically hindered and more reactive.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains trifluoromethyl groups instead of bromomethyl groups, leading to different electronic properties and reactivity.
1,3-Dibromo-2-(hexyloxy)-5-methylbenzene: Similar structure but with bromine atoms directly attached to the benzene ring instead of bromomethyl groups.
Uniqueness
1,3-Bis(bromomethyl)-2-(hexyloxy)-5-methylbenzene is unique due to the presence of both bromomethyl and hexyloxy groups, which provide a combination of reactivity and steric effects
Properties
CAS No. |
375843-20-2 |
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Molecular Formula |
C15H22Br2O |
Molecular Weight |
378.14 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-hexoxy-5-methylbenzene |
InChI |
InChI=1S/C15H22Br2O/c1-3-4-5-6-7-18-15-13(10-16)8-12(2)9-14(15)11-17/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
UQXTWQHTGFRFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1CBr)C)CBr |
Origin of Product |
United States |
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